molecular formula C9H12O B167550 2-Ethyl-6-methylphenol CAS No. 1687-64-5

2-Ethyl-6-methylphenol

Cat. No. B167550
CAS RN: 1687-64-5
M. Wt: 136.19 g/mol
InChI Key: CIRRFAQIWQFQSS-UHFFFAOYSA-N
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Patent
US07528129B2

Procedure details

19.4 mL (0.23 mmol) concentrated HCl and a solution of 16.1 g (0.23 mmol) sodium nitrite in water (approx. 70 mL) were added to a solution of 30 g (222 mmol) 2-ethyl-6-methyl-aniline in 135 mL EtOH at 0° C. and the mixture was stirred for 15 min. This mixture was added at 45° C. to a solution of 10.5 mL concentrated H2SO4 in 300 mL water and at the end of the addition heated to 70° C. The aqueous phase was cooled to RT and exhaustively extracted with EtOAc. The combined organic phases were extracted with 1 M NaOH solution. The aqueous phase was washed with DCM, acidified to pH 1 with 4 N HCl solution and extracted with DCM. The organic phase was washed with saturated NaCl solution, dried over Na2SO4 and evaporated down i.vac. The crude product was used in the next reaction step without any further purification.
Name
Quantity
19.4 mL
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Name
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.N([O-])=O.[Na+].[CH2:6]([C:8]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[C:9]=1N)[CH3:7].[OH:16]S(O)(=O)=O>O.CCO>[CH2:6]([C:8]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[C:9]=1[OH:16])[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
19.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
16.1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 g
Type
reactant
Smiles
C(C)C1=C(N)C(=CC=C1)C
Name
Quantity
70 mL
Type
solvent
Smiles
O
Name
Quantity
135 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
10.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The aqueous phase was cooled to RT
EXTRACTION
Type
EXTRACTION
Details
exhaustively extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The combined organic phases were extracted with 1 M NaOH solution
WASH
Type
WASH
Details
The aqueous phase was washed with DCM
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The organic phase was washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated down i.vac
CUSTOM
Type
CUSTOM
Details
The crude product was used in the next reaction step without any further purification

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)C1=C(C(=CC=C1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.